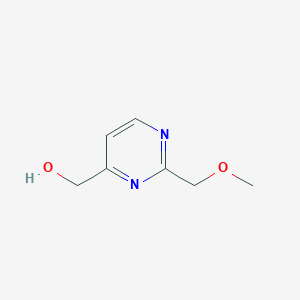

(2-(Methoxymethyl)pyrimidin-4-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-(Methoxymethyl)pyrimidin-4-yl)methanol: is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . It is a pyrimidine derivative, characterized by the presence of a methoxymethyl group at the 2-position and a hydroxymethyl group at the 4-position of the pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Methoxymethyl)pyrimidin-4-yl)methanol typically involves the reaction of pyrimidine derivatives with methoxymethylating agents under controlled conditions. One common method involves the use of methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: (2-(Methoxymethyl)pyrimidin-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding methylene derivative using reducing agents such as lithium aluminum hydride.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Sodium hydride in dimethylformamide, followed by the desired nucleophile.

Major Products Formed:

Oxidation: (2-(Methoxymethyl)pyrimidin-4-yl)formaldehyde or (2-(Methoxymethyl)pyrimidin-4-yl)carboxylic acid.

Reduction: (2-(Methoxymethyl)pyrimidin-4-yl)methane.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Research indicates that pyrimidine derivatives, including (2-(Methoxymethyl)pyrimidin-4-yl)methanol, exhibit significant antiviral and antimicrobial activities. These compounds are often studied for their potential to inhibit viral replication and bacterial growth. For example, a study published in PubMed highlights the importance of methanol-based compounds in metabolomics, which could indirectly relate to the biological activities of similar pyrimidine derivatives .

Synthesis of Bioactive Compounds

The synthesis of this compound can be achieved through various chemical reactions, making it a versatile building block in drug development. A patent describes methods for synthesizing related compounds, emphasizing the utility of methoxymethyl groups in enhancing the biological activity of pyrimidine derivatives . This versatility is crucial for developing new pharmaceuticals targeting specific diseases.

Agricultural Science

Pesticide Development

The compound's structure suggests potential applications in developing new agrochemicals. Pyrimidine derivatives are known for their herbicidal and fungicidal properties. Research into similar compounds has shown that they can effectively combat plant pathogens and pests, thereby increasing crop yields. The incorporation of this compound into formulations could enhance the efficacy of existing pesticides or lead to the creation of novel agricultural products.

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a monomer in polymer synthesis. Its unique functional groups allow for the formation of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Research into polymerization techniques involving pyrimidine derivatives suggests that these materials could find applications in coatings, adhesives, and other industrial products.

Data Table: Summary of Applications

| Field | Application | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antiviral and antimicrobial agents | Inhibition of viral replication; bacterial growth control |

| Agricultural Science | Pesticide development | Enhanced efficacy against pests and pathogens |

| Material Science | Polymer synthesis | Improved thermal stability; enhanced mechanical properties |

Case Studies

- Antiviral Activity Study : A study explored the antiviral properties of pyrimidine derivatives, demonstrating that certain modifications could significantly enhance their efficacy against specific viruses. The findings suggest that this compound might exhibit similar properties due to its structural similarities.

- Agricultural Application : Research on related compounds has shown promising results in controlling fungal pathogens in crops. The potential application of this compound as a fungicide could lead to more sustainable agricultural practices.

- Polymer Development : A recent project focused on synthesizing polymers from pyrimidine derivatives for use in high-performance materials. The incorporation of this compound into these polymers resulted in materials with superior properties compared to traditional polymers.

Wirkmechanismus

The mechanism of action of (2-(Methoxymethyl)pyrimidin-4-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxymethyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

(2-Hydroxymethyl)pyrimidin-4-yl)methanol: Lacks the methoxymethyl group, which may affect its reactivity and applications.

(2-(Methoxymethyl)pyrimidin-4-yl)ethanol: Has an additional carbon in the side chain, potentially altering its physical and chemical properties.

Uniqueness: (2-(Methoxymethyl)pyrimidin-4-yl)methanol is unique due to the presence of both methoxymethyl and hydroxymethyl groups, which provide distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications, distinguishing it from other pyrimidine derivatives .

Biologische Aktivität

(2-(Methoxymethyl)pyrimidin-4-yl)methanol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological properties, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈N₂O₂, with a molecular weight of 168.15 g/mol. The compound features a pyrimidine ring substituted with a methoxymethyl group at the 2-position and a hydroxymethyl group at the 4-position. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

In vitro tests demonstrated that the compound possesses a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL against these pathogens, suggesting moderate antibacterial efficacy compared to standard antibiotics like ceftriaxone .

Anticancer Potential

The anticancer properties of this compound have also been explored in several studies. The compound was evaluated for its cytotoxic effects on various cancer cell lines, including:

- HeLa (cervical cancer)

- A549 (lung cancer)

In these assays, this compound exhibited an IC₅₀ value of approximately 200 µM, indicating significant inhibition of cell proliferation. Furthermore, flow cytometry analysis revealed that treatment with this compound induced apoptosis in cancer cells, as evidenced by increased annexin V staining and changes in cell cycle distribution .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes and pathways associated with microbial growth and cancer cell survival. Preliminary studies suggest that it may interfere with nucleic acid synthesis and disrupt metabolic pathways critical for cell proliferation .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A comparative study was conducted to evaluate the effectiveness of this compound against resistant strains of bacteria. The results indicated that while the compound showed moderate activity, it performed better than several other tested derivatives, highlighting its potential as a lead compound for further development.

- Anticancer Research : In a study focusing on the effects of various pyrimidine derivatives on cancer cells, this compound was one of the most promising candidates, demonstrating both cytotoxicity and selective action against cancerous cells without significantly affecting normal cells .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

[2-(methoxymethyl)pyrimidin-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-11-5-7-8-3-2-6(4-10)9-7/h2-3,10H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVPYHNDLFMRSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=CC(=N1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.